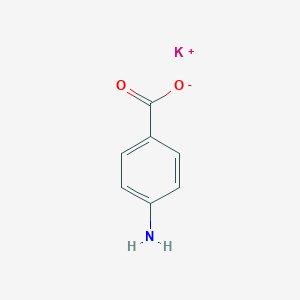

potassium;4-aminobenzoate

Description

Potassium 4-aminobenzoate (KPAB) is the potassium salt of 4-aminobenzoic acid (PABA). It is clinically used to treat dermatologic conditions such as scleroderma, dermatomyositis, and Peyronie’s disease . In agriculture, PABA derivatives enhance plant resistance to bacterial/viral pathogens and act as growth modulators . KPAB also exhibits anticoagulant properties and has been incorporated into sunscreens for UVB protection . Despite its therapeutic applications, KPAB’s poor gastrointestinal absorption limits systemic bioavailability .

Properties

IUPAC Name |

potassium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKKJVZIFIQOPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoroelastomer polymers like potassium;4-aminobenzoate typically involves the polymerization of fluorinated monomers. The process begins with the preparation of monomers such as vinylidene fluoride and hexafluoropropylene. These monomers are then subjected to free-radical polymerization under controlled conditions, often in the presence of initiators like peroxides or azo compounds. The reaction is carried out in a solvent medium, and the temperature and pressure are carefully regulated to achieve the desired polymer properties.

Industrial Production Methods

In industrial settings, the production of fluoroelastomer polymers involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators and solvents. The polymerization process is monitored to ensure consistent quality and performance of the final product. After polymerization, the polymer is precipitated, washed, and dried to obtain the final fluoroelastomer compound. The material is then processed into various forms, such as sheets, rods, or custom-molded parts, depending on the application requirements .

Chemical Reactions Analysis

Types of Reactions

Fluoroelastomer polymers like potassium;4-aminobenzoate undergo various chemical reactions, including:

Oxidation: Fluoroelastomers are generally resistant to oxidation due to the presence of strong carbon-fluorine bonds.

Reduction: These polymers are stable under reducing conditions and do not readily undergo reduction reactions.

Substitution: Fluoroelastomers can undergo substitution reactions, particularly when exposed to strong nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid can be used, but the reaction conditions must be carefully controlled to prevent degradation of the polymer.

Reduction: Reducing agents like lithium aluminum hydride are typically not used with fluoroelastomers due to their inherent stability.

Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the polymer chain .

Scientific Research Applications

Fluoroelastomer polymers like potassium;4-aminobenzoate have a wide range of scientific research applications, including:

Chemistry: Used as a material for chemical-resistant seals, gaskets, and O-rings in laboratory equipment.

Biology: Employed in the fabrication of biocompatible devices and components due to their inert nature.

Medicine: Utilized in medical devices and implants that require high chemical resistance and stability.

Mechanism of Action

The mechanism by which fluoroelastomer polymers exert their effects is primarily based on the strong carbon-fluorine bonds within the polymer chain. These bonds provide exceptional chemical resistance and thermal stability. The molecular targets and pathways involved include the interaction of the polymer with various chemical agents, where the strong carbon-fluorine bonds prevent degradation and maintain the integrity of the material .

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate

- Synthesis & Structure : Synthesized via diazotization and esterification, with spectral confirmation (NMR: aromatic protons at δ 6.5–8.0 ppm; IR: C=O stretch at 1685 cm⁻¹) .

- Applications: Serves as a precursor in drug synthesis (e.g., local anesthetics) and as a structural analog in enzyme inhibition studies. In ecto-5’-nucleotidase inhibitors, ethyl 4-aminobenzoate (RR6) showed comparable activity to RR4 (a thiophene derivative), highlighting the role of ester groups in bioactivity .

- Key Differences : Unlike KPAB, the ethyl ester is lipophilic, favoring topical or tissue-penetrating applications. Its metabolism involves esterase-mediated hydrolysis, unlike KPAB’s ionic dissociation .

Methyl 4-Aminobenzoate

- Physicochemical Properties: Thermodynamic data include a normal boiling point of 384.98–774 K and a liquid-vapor density range of 0.1–1.2 g/cm³ .

- Applications: Used in organic synthesis (e.g., naphthalimide probes for ZnO nanoparticles) and as a UV-stable intermediate .

- Key Differences: Methyl 4-aminobenzoate’s volatility and lower solubility compared to KPAB make it suitable for gas-phase reactions or hydrophobic matrices.

Sodium 4-Aminobenzoate

- Synthesis: Produced via reaction of benzoyl chloride with sodium 4-aminobenzoate, forming mixed anhydrides for anticancer drug synthesis .

- Applications : Intermediate in cytotoxic agent development (e.g., thalidomide analogs).

4-Aminobenzoic Acid (PABA)

- Biodegradation : Degraded by Burkholderia cepacia strain PB4 via cross-induction with 4-nitrobenzoate. KPAB’s ionic form may slow microbial uptake compared to neutral PABA .

- Agricultural Use : Enhances plant pathogen resistance, but KPAB’s potassium ion may improve soil compatibility due to reduced acidity .

Procaine and Tetracaine

- Structure-Activity: Procaine (4-aminobenzoate ester) and tetracaine (bulky alkyl ester) are local anesthetics. Ester hydrolysis in vivo limits their duration, whereas KPAB’s ionic nature avoids enzymatic degradation .

Comparative Data Tables

Table 1: Physicochemical Properties

Table 2: Pharmacological and Environmental Profiles

Q & A

Q. What are the standard synthetic routes for potassium 4-aminobenzoate, and how can reaction conditions be optimized?

Potassium 4-aminobenzoate is typically synthesized via neutralization of 4-aminobenzoic acid with potassium hydroxide in aqueous or alcoholic solvents. Optimization involves adjusting pH (7–9), temperature (60–80°C), and stoichiometry (1:1 molar ratio of acid to base). Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>98%). Derivatives like ethyl 4-aminobenzoate are synthesized via esterification, requiring catalysts like sulfuric acid and reflux conditions .

Key Parameters for Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 7–9 | Prevents hydrolysis |

| Temperature | 60–80°C | Accelerates reaction |

| Solvent | Ethanol/Water | Enhances solubility |

Q. Which spectroscopic techniques are most effective for characterizing potassium 4-aminobenzoate, and what key spectral features should be analyzed?

- FT-IR : Confirm carboxylate (COO⁻) stretches at ~1550–1650 cm⁻¹ and NH₂ bends at ~1600–1640 cm⁻¹.

- NMR : ¹H NMR shows aromatic protons (δ 6.5–7.5 ppm) and NH₂ protons (δ ~5.0 ppm, broad). ¹³C NMR identifies the carboxylate carbon at ~170 ppm.

- UV-Vis : π→π* transitions in the aromatic ring (~260–280 nm). DFT calculations (B3LYP/6-311++G(d,p)) validate experimental spectra .

Q. What biological roles does 4-aminobenzoate play in enzymatic reactions, and how can these be experimentally validated?

4-Aminobenzoate is a substrate for aminobenzoate phosphoribosyltransferase in methanogenic archaea, which catalyzes PRPP-dependent ribosylation. Validation methods:

- Enzyme Assays : Monitor CO₂ release via manometric techniques or ⁵¹P NMR for PRPP consumption.

- Kinetic Studies : Determine KM values (e.g., KM4-aminobenzoate = 0.15 mM in M. jannaschii) using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate affinity (KM) values for enzymes utilizing 4-aminobenzoate?

Discrepancies in KM values arise from variations in enzyme sources (e.g., Methanosaeta thermophila vs. M. jannaschii), assay conditions (pH, temperature), or substrate purity. To resolve:

- Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.5, 25°C).

- Validate Substrate Purity : HPLC or LC-MS to confirm 4-aminobenzoate integrity.

- Comparative Studies : Parallel experiments with enzymes from multiple species (e.g., M. thermophila KMPRPP = 1.5 mM vs. other homologs) .

Q. What advanced crystallographic techniques are recommended for determining the structure of potassium 4-aminobenzoate salts?

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at 100 K to minimize thermal motion.

- Refinement : Use SHELXL for small-molecule refinement (R-factor < 5%) with anisotropic displacement parameters. For twinned crystals, apply TWIN/BASF commands in SHELX.

- Validation : Check for hydrogen bonding (e.g., O–H···O/N interactions) using Mercury or OLEX2 .

Example Crystallographic Data :

| Bond Length (Å) | Angle (°) | Interaction Type |

|---|---|---|

| C–O = 1.26 | O–C–O = 120 | Carboxylate |

| N–H = 0.89 | N–H···O = 160 | Hydrogen bond |

Q. How do electrochemical methods contribute to the analysis of 4-aminobenzoate derivatives, and what parameters are critical?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) detect redox-active groups (e.g., –NH₂ oxidation at ~0.8 V vs. Ag/AgCl). Key parameters:

- Electrolyte : 0.1 M KCl or phosphate buffer (pH 7) to stabilize ionic strength.

- Electrode : Glassy carbon (polished to 0.05 µm) for reproducibility.

- Scan Rate : 50–100 mV/s to balance sensitivity and resolution. Calibration curves (2–10 mM) validate linearity (R² > 0.99) .

Data Contradiction Analysis

Case Study : Conflicting reports on enzyme inhibition by 4-hydroxybenzoate vs. 4-aminobenzoate.

- Resolution : Substrate specificity assays show A. bisporus 4-aminobenzoate 1-hydroxylase has 10× higher activity for 4-aminobenzoate (kcat = 0.23 s⁻¹) than 4-hydroxybenzoate. Use site-directed mutagenesis (e.g., Ser97Ala) to probe active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.